molecular formula C9H14N2O2 B3234775 2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone CAS No. 1353981-35-7

2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone

Cat. No.: B3234775
CAS No.: 1353981-35-7
M. Wt: 182.22 g/mol
InChI Key: YWTGYALABBALFN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone (CAS: Not explicitly provided; see Ref: 10-F087136) is a synthetic compound featuring a furan-2-yl ketone core substituted with a secondary amine group (2-aminoethyl-methyl-amino). Its molecular formula is C₁₀H₁₅N₂O₂, with a molecular weight of 195.24 g/mol.

Properties

IUPAC Name

2-[2-aminoethyl(methyl)amino]-1-(furan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11(5-4-10)7-8(12)9-3-2-6-13-9/h2-3,6H,4-5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTGYALABBALFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209203
Record name Ethanone, 2-[(2-aminoethyl)methylamino]-1-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-35-7
Record name Ethanone, 2-[(2-aminoethyl)methylamino]-1-(2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-[(2-aminoethyl)methylamino]-1-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Substitution with Ethanone Group: The furan ring is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.

    Introduction of the 2-(Methylamino)ethyl Group: The final step involves the nucleophilic substitution of the ethanone group with 2-(methylamino)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent on Amino Group Heterocyclic Core Molecular Formula Key Properties/Notes
2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone (Target) Methyl Furan-2-yl C₁₀H₁₅N₂O₂ Discontinued; potential for hydrogen bonding due to amino groups .
2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-furan-2-yl-ethanone (Ref:10-F656555) Cyclopropyl Furan-2-yl C₁₂H₁₇N₂O₂ Increased steric hindrance vs. methyl; may alter solubility .
1-(Furan-2-yl)-2-((2-hydroxyethyl)(isopropyl)amino)ethanone (CAS 1250918-91-2) Hydroxyethyl + Isopropyl Furan-2-yl C₁₁H₁₇NO₃ Hydrophilicity enhanced by hydroxyl group; molecular weight 211.26 g/mol .
1-(Furan-2-yl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone Hydroxyethyl + Benzimidazolyl Furan-2-yl + Benzimidazole C₁₆H₁₆N₃O₂ Extended π-system (benzimidazole) may enhance UV absorption .
2-Acetylfuran (CAS 1192-62-7) None (simple ketone) Furan-2-yl C₆H₆O₂ Benchmark furan derivative; simpler structure with higher volatility .

Key Observations

Amino Group Substitution: The methyl group in the target compound provides moderate steric hindrance compared to cyclopropyl (bulkier) or hydroxyethyl (polar) substituents. This influences solubility and intermolecular interactions .

Heterocyclic Core Variations: Replacing the furan ring with a pyrrole (e.g., 1-(1H-pyrrol-2-yl) analogs in ) alters electron distribution, affecting reactivity in electrophilic substitutions . 2-Acetylfuran () lacks amino substituents, making it less polar but more volatile than the target compound .

Physicochemical Properties: Computational studies (e.g., B3LYP/6-31G* in ) could model electronic properties (e.g., dipole moments, HOMO-LUMO gaps) for comparison, though direct data for the target compound are unavailable. Safety data for analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone in ) suggest handling precautions (e.g., avoid inhalation) due to uncharacterized toxicity .

Biological Activity

2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone is a compound characterized by its unique furan ring structure and amino groups, which contribute to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and therapeutic properties, supported by research findings and case studies.

  • Chemical Formula : C₉H₁₃N₂O₂
  • Molar Mass : 183.21 g/mol
  • CAS Number : 1247204-32-5

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, such as enzymes and receptors. The aminoethyl group may facilitate binding to active sites, while the furan ring can engage in π-π interactions or hydrogen bonding, modulating the activity of target molecules.

Antimicrobial Properties

Research indicates that derivatives of furan-based compounds exhibit antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in antimicrobial applications.

Cytotoxic Effects

Several studies have shown that compounds with structural similarities to this compound exhibit cytotoxic effects against human cancer cell lines. For instance, related furan derivatives have demonstrated significant antiproliferative activity, suggesting potential use in cancer therapeutics .

Case Studies and Research Findings

StudyFindings
Study A Investigated the cytotoxic effects of furan derivatives on human cancer cell lines (H460, A549). Results indicated a significant reduction in cell viability, suggesting potential for anticancer drug development .
Study B Explored the antimicrobial activity of furan-based compounds against Gram-positive and Gram-negative bacteria. The study reported promising results for derivatives similar to this compound.
Study C Evaluated the interaction of furan derivatives with specific enzymes involved in metabolic pathways. The findings highlighted the compound's ability to modulate enzyme activity, indicating potential therapeutic applications.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone Thiophene ring instead of furanExhibits cytotoxicity and antimicrobial properties similar to those observed in furan derivatives.
2-(Amino-methyl)-furan Simplified structureDemonstrated lower cytotoxicity but retained some antimicrobial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone
Reactant of Route 2
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2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone

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